molecular formula C16H28N2O8S2 B557210 (Boc-Cys-OH)2 CAS No. 10389-65-8

(Boc-Cys-OH)2

Cat. No. B557210
CAS RN: 10389-65-8
M. Wt: 440.5 g/mol
InChI Key: MHDQAZHYHAOTKR-UWVGGRQHSA-N
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Description

“(Boc-Cys-OH)2”, also known as Nα,Nα′-di-Boc-L-cystine, is a cysteine derivative . It has a molecular weight of 440.53 .


Synthesis Analysis

“(Boc-Cys-OH)2” is used in the synthesis of Toll-Like Receptor-2 agonists lipopeptides, which are potential vaccine adjuvants . It is also used in Boc solid-phase peptide synthesis .


Molecular Structure Analysis

The empirical formula of “(Boc-Cys-OH)2” is C16H28N2O8S2 . The SMILES string representation is CC(C)(C)OC(=O)NC@@HOC(C)(C)C)C(O)=O)C(O)=O .


Chemical Reactions Analysis

“(Boc-Cys-OH)2” is suitable for Boc solid-phase peptide synthesis . The specific chemical reactions it undergoes depend on the context of the synthesis.


Physical And Chemical Properties Analysis

“(Boc-Cys-OH)2” is a white powder . It has an optical activity of [α]20/D −120±3°, c = 2% in acetic acid .

Scientific Research Applications

  • Peptide Chemistry and Synthesis:

    • (Boc-Cys-OH)2 is used in the protection and activation of the thiol function of cysteine in peptide synthesis. For instance, the 3-nitro-2-pyridinesulfenyl (Npys) group, derived from Boc-Cys(Npys)–OH, is effective for this purpose and is resistant to various acids (Matsueda et al., 1981).
    • Boc-Cys(S-Pyr)-OH, a derivative of (Boc-Cys-OH)2, facilitates the formation of heterodisulfide bonds in peptide synthesis (Huang & Carey, 2009).
  • Photocatalysis and Material Science:

    • (BiO)2CO3 (BOC), a material related to (Boc-Cys-OH)2, is used in various fields like healthcare, photocatalysis, and supercapacitors. It has been studied for its photocatalytic properties, and various modification strategies have been developed to enhance its performance (Ni et al., 2016).
  • Organic Synthesis and Analytical Chemistry:

    • The introduction of the tert-butyloxycarbonyl-group (Boc) into ribonucleosides for ribonucleotide synthesis is an important application in organic chemistry (Losse & Süptitz, 1990).
    • In analytical chemistry, imidazole and trifluoroethanol are used for the removal of excess (BOC)2O in chemical reactions, demonstrating its role in the synthesis and purification processes (Basel & Hassner, 2001).
  • Neuroscience and Psychological Assessment:

    • Although not directly related to (Boc-Cys-OH)2, the Children's Yale-Brown Obsessive Compulsive Scale (CY-BOCS) is an important tool in psychological assessment, especially for children with obsessive-compulsive disorder (McKay et al., 2003).

Safety And Hazards

When handling “(Boc-Cys-OH)2”, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Future Directions

The future directions of “(Boc-Cys-OH)2” could involve its use in the synthesis of more complex peptides and proteins, given its role in Boc solid-phase peptide synthesis .

properties

IUPAC Name

(2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDQAZHYHAOTKR-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Boc-Cys-OH)2

CAS RN

10389-65-8
Record name N,N′-Bis(tert-butoxycarbonyl)-L-cystine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10389-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-bis[tert-butoxycarbonyl]-L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
R Matsueda, T Kimura, ET Kaiser, GR Matsueda - Chemistry Letters, 1981 - journal.csj.jp
The use of the 3-nitro-2-pyridinesulfenyl (Npys) halide, a versatile reagent in peptide chemistry, for the protection and activation of the thiol function is reported. Boc-Cys(Npys)–OH is …
Number of citations: 60 www.journal.csj.jp
O Keller, WE Keller, G Look, G Wersin - Organic Syntheses, 2003 - Wiley Online Library
tert‐Butoxycarbonylation of amino acids and their derivatives: N‐tert‐butoxycarbonyl‐l‐phenylalanine reactant: 223 g (1 mol) of di‐tert‐butyl dicarbonate product: N‐tert‐butoxycarbonyl‐…
Number of citations: 139 onlinelibrary.wiley.com
T Yoshiya, N Ito, T Kimura, Y Kiso - Journal of Peptide Science …, 2008 - Wiley Online Library
A novel strategy for a more efficient synthesis of difficult sequence‐containing peptides, the S‐acyl isopeptide method, was developed and successfully applied. A model pentapeptide …
Number of citations: 20 onlinelibrary.wiley.com
A Gutiérrez, I Marzo, C Cativiela… - … A European Journal, 2015 - Wiley Online Library
Several gold(I) complexes with cysteine‐containing dipeptides have been prepared starting from cystine by coupling different amino acids and using several orthogonal protections. The …
NA O'Connor, LS Einbond, S Redenti… - Journal of applied …, 2018 - Wiley Online Library
Curcumin is a widely researched and utilized natural product used for a variety of ailments, including as a gastrointestinal aide and an anticancer agent. Curcumin, however, suffers …
Number of citations: 6 onlinelibrary.wiley.com
A Stephenson-Brown, AL Acton, JA Preece… - Chemical …, 2015 - pubs.rsc.org
Many glycoproteins are intimately linked to the onset and progression of numerous heritable or acquired diseases of humans, including cancer. Indeed the recognition of specific …
Number of citations: 60 pubs.rsc.org
A Fürst, I Shahzadi, ZB Akkuş-Dağdeviren… - European Journal of …, 2022 - Elsevier
Aim The aim of this study was the synthesis and evaluation of entirely S-protected thiolated hydroxyethylcellulose (HEC) with low and high viscosity, as well as thiolated poly-L-lysine (…
Number of citations: 1 www.sciencedirect.com
HC Kim, E Kim, TL Ha, SW Jeong, SG Lee… - Colloids and Surfaces B …, 2015 - Elsevier
Thiol-responsive gemini micelles consisting of hydrophilic poly(ethylene glycol) (PEG) blocks and hydrophobic polylactide (PLA) blocks with a cystine disulfide spacer were reported as …
Number of citations: 32 www.sciencedirect.com
R Ghanbarinia Firozjah, A Sadeghi, S Khoee - ACS omega, 2020 - ACS Publications
Stimuli-responsive Janus nanoparticles (NPs) with a two-facial structure have been used widely in biomedical applications. Among several methods to prepare these NPs, surface-…
Number of citations: 19 pubs.acs.org
A Kowalczyk, MK Nisiewicz, A Kasprzak… - Journal of Materials …, 2022 - pubs.rsc.org
In this paper a rapid, selective, and ultrasensitive protocol for the detection of the active form of matrix metalloproteinase-1 (MMP-1), which is a novel predictive and prognostic biomarker…
Number of citations: 3 pubs.rsc.org

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